N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
CAS No.:
Cat. No.: VC16385061
Molecular Formula: C16H17ClN2O4S2
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O4S2 |
|---|---|
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | N-[3-(5-chloro-2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H17ClN2O4S2/c1-23-13-5-4-10(17)6-11(13)19-12-7-25(21,22)8-14(12)24-16(19)18-15(20)9-2-3-9/h4-6,9,12,14H,2-3,7-8H2,1H3 |
| Standard InChI Key | ILONDJTYOVKLNW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Introduction
N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienothiazoles, which are known for their diverse biological activities. This compound combines a cyclopropane ring with a thienothiazole moiety, making it a unique structure for potential applications in pharmaceuticals or materials science.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thienothiazole ring and the attachment of the cyclopropanecarboxamide moiety. These reactions often require careful control of conditions to ensure the correct stereochemistry, such as the (2Z) configuration mentioned in the compound's name.
Potential Applications
Thienothiazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its biological activity profile, which could be influenced by the presence of the cyclopropane ring and the chloro-methoxyphenyl substituent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume